molecular formula C12H13NO B2563147 2-Quinolin-6-ylpropan-1-ol CAS No. 1896922-09-0

2-Quinolin-6-ylpropan-1-ol

Cat. No.: B2563147
CAS No.: 1896922-09-0
M. Wt: 187.242
InChI Key: FIEUFYTYHCNFHM-UHFFFAOYSA-N
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Description

Overview of the Quinoline (B57606) Scaffold in Pharmaceutical and Chemical Sciences

The quinoline ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a prominent and versatile scaffold in medicinal chemistry. nih.gov Its structural features allow for a wide range of chemical modifications, leading to a diverse array of pharmacological activities. humanjournals.comorientjchem.org Quinoline derivatives have been successfully developed into drugs with applications including antibacterial, antifungal, antimalarial, anticancer, and anti-inflammatory agents. nih.govsemanticscholar.org The planar nature of the quinoline ring system allows it to intercalate with DNA, and its nitrogen atom can participate in hydrogen bonding, both of which are crucial mechanisms for its biological activity. orientjchem.org The continued interest in quinoline-based compounds stems from their proven track record in drug discovery and their potential to be tailored for specific therapeutic targets.

Rationale for Focused Research on 2-Quinolin-6-ylpropan-1-ol and its Structural Analogues

The combination of the quinoline scaffold and a propanol (B110389) moiety in this compound and its analogs presents a compelling case for focused research. The quinoline core provides a well-established pharmacophore with a broad spectrum of potential biological activities, while the propanol side chain offers a means to modulate the compound's pharmacokinetic properties and target interactions. Research into these hybrid structures is driven by the hypothesis that the synergistic combination of these two components can lead to the discovery of novel therapeutic agents with improved efficacy and selectivity. Studies on analogs, such as those with substitutions on the quinoline ring or modifications to the propanol chain, aim to elucidate structure-activity relationships (SAR) and identify key features responsible for their biological effects. nih.govresearchgate.net

While specific research solely focused on this compound is limited in publicly available literature, extensive studies on its close structural analogs provide valuable insights into its potential. The following sections will detail the synthesis and research findings related to these analogous compounds, offering a comprehensive overview of the current state of knowledge in this area.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-quinolin-6-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9(8-14)10-4-5-12-11(7-10)3-2-6-13-12/h2-7,9,14H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEUFYTYHCNFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC2=C(C=C1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Quinolin 6 Ylpropan 1 Ol and Derivatives

General Synthetic Routes to Substituted Quinoline (B57606) Systems

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, leading to the development of a vast array of synthetic methods for its construction and functionalization.

Classical and Modern Strategies for Quinoline Core Construction

The synthesis of the quinoline ring system has been a subject of study for over a century, resulting in a collection of classical named reactions that remain relevant. sigmaaldrich.com These are complemented by a host of modern techniques that offer improved efficiency, milder conditions, and broader substrate scope.

Classical Methods: Named reactions such as the Skraup, Doebner-von Miller, Friedländer, Combes, and Pfitzinger syntheses form the historical foundation of quinoline chemistry. sigmaaldrich.comrsc.orgresearchgate.netbohrium.com These methods typically involve the condensation and cyclization of anilines with various carbonyl compounds or α,β-unsaturated systems under acidic or basic conditions. sigmaaldrich.comrsc.org For instance, the Skraup synthesis utilizes glycerol (B35011) and an aniline (B41778) derivative in the presence of an oxidizing agent and sulfuric acid. rsc.org The Doebner-von Miller reaction is a variation that employs α,β-unsaturated aldehydes or ketones. rsc.org The Friedländer synthesis, on the other hand, condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. sigmaaldrich.com

Modern Strategies: Contemporary approaches often leverage transition-metal catalysis to achieve efficient and selective quinoline synthesis. nsf.gov Catalysts based on palladium, copper, iron, nickel, and ruthenium have been extensively developed. nsf.govrsc.orgnih.govliverpool.ac.uk These modern methods include innovative strategies like oxidative annulation, C-H bond activation, and cascade reactions that construct the quinoline core in a single pot. rsc.orgbeilstein-journals.org Green chemistry principles have also been influential, promoting the use of environmentally benign solvents like water or ethanol (B145695), reusable catalysts, and microwave-assisted or solvent-free reaction conditions. organic-chemistry.org For example, iridium-catalyzed acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohols with secondary alcohols provides a green route to quinolines. beilstein-journals.org

MethodPrecursorsConditionsRemarks
Skraup Synthesis Aniline, Glycerol, Oxidizing AgentStrong Acid (e.g., H₂SO₄)Classical method, often harsh conditions. rsc.org
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylAcid-catalyzedA versatile variation of the Skraup synthesis. rsc.org
Friedländer Synthesis 2-Aminoaryl aldehyde/ketone, α-Methylene carbonylAcid or Base catalysisGood for substituted quinolines. sigmaaldrich.com
Combes Synthesis Aniline, β-DiketoneAcid-catalyzedSynthesizes 2,4-substituted quinolines. researchgate.net
Metal-Catalyzed ADC 2-Aminobenzyl alcohol, Secondary alcoholRu or Ir catalystGreen, atom-economical method. rsc.orgbeilstein-journals.org
Palladium-Catalyzed Annulation o-Iodoaniline, Propargyl alcoholPd catalyst, Mild conditionsTolerates diverse functional groups. organic-chemistry.org

Regioselective Functionalization Techniques for Quinoline Ring Substitution

Direct functionalization of a pre-formed quinoline ring is a powerful strategy for accessing specific derivatives. Transition metal-catalyzed C-H activation has become a key tool for introducing substituents at various positions with high regioselectivity. beilstein-journals.orgnih.gov The directing-group strategy is central to controlling the site of functionalization. For instance, a quinoline N-oxide can direct palladium-catalyzed arylation to the C2 position. beilstein-journals.org Ruthenium(II) catalysis, on the other hand, can achieve regioselective C-H arylation at the distal C8 position of quinoline N-oxides. researchgate.net

While methods for functionalizing the C2, C4, and C8 positions are well-documented, achieving substitution at other positions, such as C5 or C6, can be more challenging and may require specific strategies. beilstein-journals.orgresearchgate.netmdpi.com For example, a metal-free protocol using trihaloisocyanuric acid allows for the selective C5-halogenation of 8-substituted quinolines. mdpi.com Functionalization at the C6 position often relies on classical electrophilic substitution on an activated benzene (B151609) ring or modern cross-coupling reactions starting from a pre-functionalized quinoline, such as 6-bromoquinoline (B19933). rsc.org The choice of catalyst and ligands can be crucial in directing the selectivity of Suzuki-Miyaura coupling reactions when multiple halides are present, as seen in the reaction of 2-chloro-6-bromoquinoline, which can be selectively coupled at either C2 or C6. rsc.org

Targeted Synthesis of 2-Quinolin-6-ylpropan-1-ol

The synthesis of the specific molecule this compound is not explicitly detailed in a single procedure in the surveyed literature. However, its construction can be logically planned by combining established methodologies for creating the chiral propanol (B110389) center and for attaching a side chain to the quinoline-6-position.

Stereoselective Synthetic Approaches to Chiral Propanol Centers

The creation of a chiral secondary alcohol, such as the propanol center in the target molecule, is a common challenge in organic synthesis. Numerous stereoselective methods are available.

Catalytic Asymmetric Reduction: A highly effective method is the asymmetric reduction of a corresponding prochiral ketone (e.g., 1-(quinolin-6-yl)propan-2-one). This can be achieved through catalytic hydrogenation or transfer hydrogenation using chiral transition-metal complexes. nih.gov Catalysts based on ruthenium, rhodium, and manganese, combined with chiral ligands, can afford chiral alcohols with high enantiomeric excess (ee). bohrium.comnih.govresearchgate.netsigmaaldrich.com For example, Ru complexes with chiral diphosphine and diamine ligands are known to be highly active and selective for ketone hydrogenation. nih.gov Asymmetric transfer hydrogenation (ATH) often uses isopropanol (B130326) as a safe and readily available hydrogen source. bohrium.comsigmaaldrich.com

Biocatalytic Reduction: Enzymes, particularly alcohol dehydrogenases (ADHs), offer a green and highly selective alternative for producing chiral alcohols. researchgate.net Whole-cell biocatalysts (like baker's yeast) or isolated enzymes can reduce ketones with excellent enantioselectivity. researchgate.netmdpi.com For instance, ADHs from organisms like Lactobacillus kefir or Pseudomonas sp. have been used for the synthesis of a broad range of chiral aromatic and aliphatic alcohols. researchgate.net

Methodologies for Introducing the Propan-1-ol Side Chain at the Quinoline-6-yl Position

Attaching the 2-hydroxypropyl side chain to the C6 position of the quinoline ring can be approached through several reliable synthetic strategies, typically starting from a functionalized quinoline precursor.

Grignard Reaction: A classic and powerful C-C bond-forming reaction, the Grignard reaction, is a viable route. libretexts.orgleah4sci.comchemistryconnected.com This approach would involve the reaction of a Grignard reagent, such as ethylmagnesium bromide, with quinoline-6-carbaldehyde. The initial product would be 1-(quinolin-6-yl)propan-1-ol, which has a different substitution pattern. To obtain the target this compound, one could start with 6-(bromomethyl)quinoline (B12639) and react it with acetaldehyde (B116499) in a Grignard-type reaction or, more plausibly, react 6-lithioquinoline with propylene (B89431) oxide, which would yield the desired secondary alcohol after ring-opening. A more direct route starts from a quinoline-6-yl ketone.

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions provide a versatile platform for this transformation.

Heck Reaction: The reaction of 6-bromoquinoline with allyl alcohol, catalyzed by a palladium complex, can be used to introduce a three-carbon chain. liv.ac.ukliv.ac.ukrsc.org This reaction often leads to the formation of an aldehyde or ketone after isomerization of the initial allylic alcohol product, which would then require a subsequent reduction step. liv.ac.ukresearchgate.net

Suzuki-Miyaura Coupling: A Suzuki reaction between 6-bromoquinoline and a suitable organoboron reagent, such as a propenylboronic acid derivative, could form a C-C bond. researchgate.netwikipedia.org Subsequent hydroboration-oxidation of the resulting 6-propenylquinoline would yield the desired primary alcohol, 3-(quinolin-6-yl)propan-1-ol. To achieve the target this compound, a different strategy would be needed, perhaps coupling with a boronic ester of acetone (B3395972) followed by reduction.

A plausible synthetic sequence is outlined below:

StepReactionStarting MaterialReagentsIntermediate/ProductRationale
Route A
1Friedel-Crafts AcylationQuinolinePropanoyl chloride, AlCl₃1-(Quinolin-6-yl)propan-1-oneTo introduce the propanone side chain at C6.
2Asymmetric Reduction1-(Quinolin-6-yl)propan-1-oneChiral Ru/Rh catalyst, H₂ or i-PrOH(R/S)-1-(Quinolin-6-yl)propan-1-olTo create the chiral alcohol center.
Route B
1Suzuki Coupling6-BromoquinolinePropen-2-ylboronic acid pinacol (B44631) ester, Pd catalyst, base6-(Prop-1-en-2-yl)quinolineTo install the isopropenyl group. researchgate.netwikipedia.org
2Hydroboration-Oxidation6-(Prop-1-en-2-yl)quinoline1. BH₃·THF; 2. H₂O₂, NaOHThis compoundTo convert the alkene to the primary alcohol.

Derivatization Strategies of the this compound Scaffold

The this compound scaffold possesses two primary sites for chemical modification: the secondary hydroxyl group and the quinoline ring itself. Derivatization can be used to modulate the compound's physicochemical properties and biological activity. jfda-online.com

Reactions at the Hydroxyl Group: The secondary alcohol is a versatile functional handle for a variety of transformations.

Oxidation: Mild oxidation would convert the secondary alcohol to the corresponding ketone, 2-(quinolin-6-yl)propanone.

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides would yield the corresponding esters. This is a common strategy in drug development to create prodrugs.

Etherification: The alcohol can be converted into an ether through reactions like the Williamson ether synthesis (deprotonation followed by reaction with an alkyl halide).

Friedel-Crafts Alkylation: In the presence of a strong acid, the alcohol can protonate and leave as water, forming a secondary carbocation that can alkylate electron-rich aromatic rings. nsf.gov

Reactions on the Quinoline Ring: While the quinoline ring is generally electron-deficient, the benzene portion can still undergo electrophilic substitution, directed by the existing alkyl side chain. Further functionalization can also be achieved through modern C-H activation techniques, although selectivity might be a challenge without a directing group other than the existing side chain. Glycoconjugation, for example by activating the C-6 hydroxyl group of a sugar and coupling it to a functional group on the quinoline, is another advanced derivatization strategy. mdpi.com

Synthesis of Alkoxypropanol Derivatives

The synthesis of alkoxypropanol derivatives from quinoline precursors has been explored to develop new chemical entities with potential biological activities. A notable synthetic pathway leads to the formation of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives. nih.gov This multi-step process begins with the synthesis of 6-substituted-4-quinoline carboxylic acids via a Pfitzinger reaction, followed by selective decarboxylation. nih.gov

The key steps in the synthesis of these alkoxypropanol derivatives are outlined below:

Pfitzinger Reaction : 5-substituted isatin (B1672199) reacts with pyruvic acid in aqueous potassium hydroxide (B78521) to yield 6-substituted quinoline-2,4-dicarboxylic acids. nih.gov

Selective Decarboxylation : The dicarboxylic acids are heated in nitrobenzene (B124822) to selectively remove the carboxyl group at the 2-position, affording 6-substituted-4-quinoline carboxylic acid. nih.gov

Amidation and Grignard Reaction : The carboxylic acid is converted to a carboxamide, which then undergoes a Grignard reaction with methylmagnesium bromide (MeMgBr) to produce a 1-(6-substituted quinolin-4-yl)ethenone intermediate. nih.gov

Epoxidation and Ring Opening : The ethenone is transformed into an epoxide, 6-substituted-4-(2-methyloxiran-2-yl)quinoline. The final step involves the ring-opening of this epoxide using sodium metal in an appropriate alcohol solvent (e.g., methanol, ethanol) at elevated temperatures (70–75 °C) to yield the target (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives. nih.gov

A summary of the synthesized compounds and their physical properties is provided in the table below.

Table 1: Synthesized (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol Derivatives

Compound ID R (Substituent at position 6) R1 (Alkoxy group)
8a H CH₃
8b H C₂H₅
8c H n-C₃H₇
8d H n-C₄H₉
8e F CH₃
8f F C₂H₅
8g F n-C₃H₇
8h F n-C₄H₉
8i Cl CH₃
8j Cl C₂H₅
8k Cl n-C₃H₇
8l Cl n-C₄H₉
8m Br CH₃
8n Br C₂H₅
8o Br n-C₃H₇
8p Br n-C₄H₉

Data sourced from a study on potential antimycobacterial agents. nih.gov

This synthetic approach highlights the versatility of the quinoline scaffold in generating a library of alkoxypropanol derivatives by varying substituents on both the quinoline ring and the alkoxy side chain. nih.gov

Integration with Triazole Moieties via Click Chemistry

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for covalently linking different molecular fragments with high efficiency and selectivity. nih.govjapsonline.com This methodology is widely used to synthesize quinoline-triazole hybrids, where a 1,2,3-triazole ring acts as a stable linker between the quinoline core and another molecular entity. nih.govscielo.br

The general strategy involves functionalizing a quinoline derivative, such as an analogue of this compound, with either a terminal alkyne or an azide (B81097) group. This functionalized quinoline is then reacted with a complementary partner (an azide or alkyne, respectively) in the presence of a copper(I) catalyst. nih.govacs.org

Key aspects of this synthetic approach include:

Catalyst System : The reaction is typically catalyzed by a source of Cu(I), which can be generated in situ from Cu(II) salts like CuSO₄·5H₂O with a reducing agent such as sodium ascorbate. scielo.br

Ligand Stabilization : Ligands like tris(benzyltriazolylmethyl)amine (TBTA) can be used to stabilize the copper intermediates in the catalytic cycle, improving reaction efficiency. nih.gov

Modular Assembly : This method allows for a modular approach, enabling the rapid synthesis of a diverse library of hybrid molecules by combining various functionalized quinolines and reaction partners. nih.govscielo.br

For instance, 7-chloroquinoline (B30040) derivatives bearing a terminal azide have been reacted with a variety of commercially available terminal alkynes to produce a large series of quinolinotriazole hybrids. scielo.br The yields for these click reactions are generally high, often ranging from 68% to 89% after purification. scielo.br This approach demonstrates the feasibility of integrating a triazole moiety with a quinoline scaffold, a strategy that could be readily adapted for derivatives of this compound to explore new chemical space. scielo.brsfu.ca

Table 2: General Scheme for Quinoline-Triazole Hybrid Synthesis via Click Chemistry

Reactant 1 Reactant 2 Catalyst/Reagents Product
Quinoline-Alkyne Organic Azide (R-N₃) Cu(I) source (e.g., CuI or CuSO₄/Sodium Ascorbate) Quinoline-1,4-disubstituted-1,2,3-triazole
Quinoline-Azide Terminal Alkyne (R-C≡CH) Cu(I) source (e.g., CuI or CuSO₄/Sodium Ascorbate) Quinoline-1,4-disubstituted-1,2,3-triazole

This table represents the generalized CuAAC reaction scheme. nih.govscielo.bracs.org

Hybrid Compound Synthesis with Other Heterocyclic Systems

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a widely used technique in drug design. researchgate.net Quinoline derivatives have been successfully hybridized with various other heterocyclic systems, including pyrazole (B372694), thiazole (B1198619), indole (B1671886), and isoquinoline (B145761), to create novel chemical structures.

Pyrazole Hybrids : Several synthetic methods have been developed to fuse or link quinoline and pyrazole rings. One approach involves a one-pot, base-catalyzed multicomponent reaction to produce pyrazole-quinoline-pyridine hybrids. nih.gov Another strategy is the condensation of 5-amino-1H-pyrazole-4-carbaldehyde with cyclic ketones like cyclohexanone (B45756), which leads to the formation of pyrazolo[3,4-b]quinoline derivatives. semanticscholar.org Furthermore, pyrano[2,3-c]pyrazole scaffolds have been covalently linked to 4-aminoquinoline (B48711) through an ethyl linker to synthesize potential antimalarial agents. ukm.edu.my

Thiazole Hybrids : The synthesis of quinoline-thiazole hybrids often involves the cyclization of quinoline-bearing thiosemicarbazones. researchgate.net For example, reacting these thiosemicarbazones with reagents like ethyl chloroacetate (B1199739) or chloroacetone (B47974) can yield quinoline-thiazole derivatives. researchgate.net Another method utilizes ultrasound irradiation to facilitate the convenient synthesis of hybrid compounds containing both quinoline and thiazole nuclei, offering short reaction times and good yields. rsc.org These approaches demonstrate the chemical tractability of combining these two important heterocyclic systems. researchgate.netrsc.org

Indole Hybrids : Quinoline-indole hybrids have been synthesized to explore their potential as novel therapeutic agents. afjbs.com A common synthetic route involves the reaction between a quinoline derivative and an indole derivative, leading to a new bond formation between the two heterocyclic systems. afjbs.com A different approach involves the transannulation of indoles, where 2-substituted indoles react with nitroalkenes in polyphosphoric acid to form 3-substituted 2-quinolones, effectively converting the indole core into a quinoline structure. researchgate.net

Isoquinoline Hybrids : Isoquinoline, a structural isomer of quinoline, is also a valuable scaffold in medicinal chemistry. slideshare.net Synthetic strategies often focus on building the isoquinoline or a fused system. For instance, 2-alkyl- and 2-arylthiazolo[5,4-c]isoquinolines have been synthesized, demonstrating the construction of complex fused systems incorporating the isoquinoline moiety. researchgate.net While direct hybridization with a quinoline core is less commonly cited, the principles of heterocyclic chemistry allow for such linkages through standard cross-coupling reactions or multicomponent syntheses, similar to those used for other hybrids. nih.govresearchgate.net

Table 3: Overview of Synthetic Strategies for Quinoline Hybrids

Heterocyclic System General Synthetic Strategy Example Reaction Reference(s)
Pyrazole Multicomponent reactions or condensation Friedländer condensation of aminopyrazole carbonitrile with cyclohexanone to form tetrahydro-1H-pyrazolo[3,4-b]quinoline. nih.govsemanticscholar.org
Thiazole Cyclization of quinoline-thiosemicarbazones Reaction of quinoline-thiosemicarbazone with ethyl chloroacetate. researchgate.net
Indole Direct bond formation or ring transformation Reaction between a quinoline derivative and an indole derivative; or transannulation of indoles with nitroalkenes. afjbs.comresearchgate.net

| Isoquinoline | Construction of fused ring systems | Synthesis of thiazolo[5,4-c]isoquinolines from substituted isoquinoline precursors. | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Detailed experimental NMR data for 2-Quinolin-6-ylpropan-1-ol are not available in the reviewed literature.

Proton NMR (¹H NMR) Analysis

Specific ¹H NMR spectral data, including chemical shifts, coupling constants, and signal multiplicities for the protons of this compound, have not been published.

Carbon-13 NMR (¹³C NMR) Analysis

Published ¹³C NMR data assigning the chemical shifts of the carbon atoms in the this compound structure are not available.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

There are no available studies that report on the use of two-dimensional NMR techniques to elucidate the detailed structural connectivity of this compound.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis

Experimental mass spectrometry data, including the molecular ion peak and fragmentation patterns for this compound, are not found in the public domain. The computed molecular weight of the related ketone, 1-(Quinolin-6-yl)propan-2-one, is 185.22 g/mol . nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

There are no published IR spectra available for this compound to identify its characteristic functional group absorptions, such as the O-H stretch of the alcohol or the vibrations of the quinoline (B57606) ring.

X-ray Crystallography for Solid-State Conformational and Intermolecular Interaction Analysis

No crystallographic data for this compound has been reported. Therefore, an analysis of its solid-state conformation, bond lengths, bond angles, and intermolecular interactions is not possible at this time.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Solution-Phase Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing organic compounds, particularly those containing chromophores—groups of atoms that absorb light in the UV-visible range. The quinoline ring system, a key structural feature of this compound, is an effective chromophore. The electronic transitions within the aromatic system of the quinoline moiety are responsible for its characteristic UV absorption.

The propan-1-ol substituent at the 6-position of the quinoline ring in this compound is an alkyl group with a hydroxyl functionality. As an auxochrome, this substituent is expected to cause a small bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in molar absorptivity) compared to unsubstituted quinoline. The non-bonding electrons on the hydroxyl group's oxygen atom can interact with the π-electron system of the quinoline ring, slightly modifying the energy of the electronic transitions.

The UV-Vis spectrum of quinoline derivatives is typically characterized by multiple absorption bands. researchgate.net For instance, studies on various quinoline derivatives have reported absorption maxima in the range of 280 to 510 nm. researchgate.net The exact position and intensity of these bands are sensitive to the electronic effects of the substituents and the solvent used for the analysis. mdpi.com

Expected UV-Vis Spectral Data

Based on the general characteristics of the quinoline chromophore and the influence of alkyl and hydroxyl substituents, the following table provides an estimated representation of the expected UV-Vis absorption data for this compound in a common organic solvent like ethanol (B145695). It is crucial to note that these are theoretical values and require experimental verification.

SolventExpected λmax (nm)Expected Molar Absorptivity (ε) (M⁻¹cm⁻¹)Transition Type
Ethanol~280 - 320Moderate to Highπ → π
Ethanol~220 - 240Highπ → π

Detailed Research Findings

A comprehensive analysis of the solution-phase UV-Vis spectrum of this compound would involve dissolving the compound in a transparent solvent, typically ethanol or methanol, and recording its absorbance across the UV-visible range (approximately 200-800 nm). The resulting spectrum would likely display two or more distinct absorption bands, corresponding to the different π → π* electronic transitions within the quinoline ring system.

The position and fine structure of these bands can be influenced by the solvent environment. In polar solvents, interactions such as hydrogen bonding between the solvent and the nitrogen atom or the hydroxyl group of the analyte can lead to shifts in the absorption maxima. A systematic study involving a range of solvents with varying polarities would be necessary to fully characterize the solvatochromic behavior of this compound.

While specific experimental data for this compound remains to be reported in the literature, the foundational principles of UV-Vis spectroscopy and the extensive data available for related quinoline structures provide a solid framework for predicting its spectral properties. researchgate.netmdpi.comresearchgate.net Future experimental work is required to determine the precise λmax and molar absorptivity values for this compound.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic characteristics of molecules. kfupm.edu.saelectrochemsci.org These methods are instrumental in understanding the reactivity, stability, and spectroscopic properties of chemical compounds.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. tandfonline.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower reactivity. rsc.org

For quinoline (B57606) derivatives, the distribution of HOMO and LUMO is typically spread across the quinoline ring system. In a study of various quinoline derivatives, the HOMO was often located on the electron-rich parts of the molecule, while the LUMO was distributed over the electron-deficient regions. rsc.org This distribution dictates the sites susceptible to electrophilic and nucleophilic attack. The energy gap in these systems can be tuned by introducing different substituent groups, which in turn modulates their chemical reactivity. tandfonline.com

Table 1: Frontier Molecular Orbital (FMO) Energies and Energy Gaps for Representative Quinoline Derivatives.
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
4-hydroxy quinoline-2-carboxylic acid-7.033-2.52124.5118
6-amino-2-formyl-quinoline-6.15-3.432.72

Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular interactions, such as hyperconjugation and charge delocalization. arabjchem.org This analysis transforms the complex molecular wave function into a more intuitive Lewis-like structure of localized bonds and lone pairs. The interactions between filled (donor) and empty (acceptor) orbitals are quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a stronger interaction. rsc.org

Table 2: Second-Order Perturbation Energies (E(2)) for Significant Donor-Acceptor Interactions in a Quinoline Derivative.
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
π(C1 - C2)π(C5 - C6)30.92
π(C13 - N15)π(C9 - C12)358.86
π(C13 - N15)π(C18 - O21)320.39
n(O19)π(C18 - O21)58.55

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. tandfonline.com It is a valuable tool for identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including hydrogen bonding and reactivity. researchgate.netuantwerpen.be The different colors on the MEP map correspond to different electrostatic potential values: red indicates electron-rich regions (negative potential), while blue represents electron-deficient areas (positive potential). researchgate.net

For quinoline derivatives, the MEP surface typically shows negative potential around the nitrogen atom of the quinoline ring and any oxygen atoms present in substituents, indicating these are sites for electrophilic attack. researchgate.netuantwerpen.be Conversely, the hydrogen atoms of the aromatic rings and any hydroxyl or amino groups generally exhibit positive potential, making them susceptible to nucleophilic attack. researchgate.net This information is vital for predicting how the molecule will interact with biological targets.

Theoretical calculations of vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts are essential for the structural characterization of newly synthesized compounds. nih.gov By comparing the theoretically predicted spectra with experimental data, the molecular structure can be confirmed. DFT calculations have been shown to provide vibrational frequencies and chemical shifts that are in good agreement with experimental values for a variety of quinoline derivatives. nih.gov For instance, in the study of 4-chlorophenyl quinoline-2-carboxylate, the calculated vibrational wavenumbers and NMR chemical shifts showed a strong correlation with the experimental FT-IR, FT-Raman, and NMR spectra, thereby validating the optimized molecular geometry. nih.gov

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.net It is a cornerstone of structure-based drug design, providing insights into the binding affinity and the specific interactions that stabilize the ligand-protein complex. nih.govtubitak.gov.tr

Molecular docking simulations of quinoline derivatives have been instrumental in identifying their potential as inhibitors for various protein targets. nih.govniscpr.res.in These studies reveal the key amino acid residues involved in the binding and the types of interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, in a study of quinoline derivatives as HIV reverse transcriptase inhibitors, docking simulations showed that the compounds bind to the active site of the enzyme, with some exhibiting higher docking scores than standard drugs. nih.govtubitak.gov.tr The binding was stabilized by interactions with key residues in the active site. nih.gov Similarly, docking studies of quinoline derivatives against cancer-related proteins have helped to elucidate their mechanism of action and to identify the most promising candidates for further development. researchgate.net

Table 3: Molecular Docking Scores of Representative Quinoline Derivatives Against Different Protein Targets.
CompoundProtein TargetDocking Score (kcal/mol)
Quinoline Derivative 4HIV Reverse Transcriptase (PDB: 4I2P)-10.675
2-isopropyl-4-methyl-furo[2,3-b]quinolineEpidermal Growth Factor Receptor-6.92
3,4-dihydro-2,2-dimethyl-2H-pyrano[2,3-b]quinolineEpidermal Growth Factor Receptor-7.29

Prediction of Binding Affinities and Key Interacting Residues

Molecular docking is a primary computational technique used to predict the binding affinity and orientation of a ligand within the active site of a target protein. This method calculates a scoring function to estimate the strength of the interaction, with more negative scores typically indicating better binding. nih.gov For quinoline-based compounds, docking studies have been instrumental in identifying key amino acid residues that are crucial for their biological activity.

For instance, in studies of quinoline derivatives targeting various enzymes, molecular docking has successfully identified specific interactions such as hydrogen bonds and π-π stacking that stabilize the ligand-protein complex. nih.govmdpi.com Research on benzo[h]quinoline (B1196314) derivatives targeting mosquito neuroreceptors like acetylcholinesterase (AChE) has shown strong binding affinities, suggesting these compounds could disrupt normal neuroreceptor function. nih.gov Similarly, docking of quinoline-based chalcones into the active site of HIV reverse transcriptase has helped to explore their binding modes and interactions with key residues. nih.gov In one study, a series of quinoline derivatives designed as protease inhibitors for SARS-CoV-2 formed hydrogen bonds with highly conserved amino acids including His41, His164, and Glu166. nih.gov

Target ProteinInteracting ResiduesInteraction TypeReference
SARS-CoV-2 MproHis41, His164, Glu166, Tyr54, Asp187Hydrogen Bond, π-interaction nih.gov
Acetylcholinesterase (AChE)Trp212, Asp200, Ile198Strong Interactions (unspecified) nih.gov
ATM KinaseTyr(73), Asp(207)π-π Stacking, Halogen Bonding mdpi.com
PI3Kγ KinaseTrp(812), Tyr(867), Asp(964)Key Interactions (unspecified) mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. tandfonline.com An MD simulation provides detailed information on the conformational stability of the complex, the flexibility of the protein's residues, and the persistence of key interactions, such as hydrogen bonds. nih.govtandfonline.com These simulations, often run for periods like 100 nanoseconds, validate the initial docking results and offer deeper insights into the binding mechanism. mdpi.commdpi.com

Key parameters analyzed during MD simulations include:

  • Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD plot suggests that the complex has reached equilibrium and remains stable. mdpi.com In simulations of quinoline-3-carboxamides (B1200007) with various kinases, the secondary structure of the proteins remained stable throughout a 100 ns simulation. mdpi.com
  • Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues. High fluctuation can indicate flexible regions of the protein, whereas low fluctuation in the binding site suggests a stable interaction with the ligand. tandfonline.com
  • Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and protein are monitored. A high number of stable hydrogen bonds indicates a strong and specific interaction. For example, a quinoline derivative targeting the SARS-CoV-2 protease showed a large number of intermolecular hydrogen bonds with residues Glu166 and Gln189, indicating a strong interaction. nih.gov
  • Binding Free Energy Calculations (MM/PBSA or MM/GBSA): These calculations provide a more accurate estimation of the binding affinity by considering the energies of the complex in a solvated environment. tandfonline.com
  • MD simulations on various quinoline derivatives have consistently demonstrated the formation of stable ligand-protein complexes, confirming their potential as inhibitors for targets like the SARS-CoV-2 protease and various kinases. nih.govmdpi.comnih.gov

    Compound TypeTargetSimulation LengthKey FindingsReference
    Quinoline Derivative (Compound 5)SARS-CoV-2 MproNot SpecifiedStable complex, strong H-bonding with Glu166 & Gln189. nih.gov
    Quinoline-3-carboxamide (6f)ATM, ATR, DNA-PKcs, mTOR, PI3Kγ100 nsComplexes were stable; ligand showed conformational changes. mdpi.com
    Benzo[h]quinoline (Compound 3)Acetylcholinesterase (AChE)Not SpecifiedStable and strong interactions with key active site residues. nih.gov
    Newly Designed Quinoline DerivativesSerine/threonine protein kinase100 nsAimed to explore the potential of newly designed compounds. mdpi.com

    In Silico Approaches to Structure-Activity Relationship (SAR) Elucidation

    In silico methods are pivotal for elucidating the Structure-Activity Relationship (SAR), which describes how the chemical structure of a compound influences its biological activity. By analyzing a series of related compounds, researchers can build computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, to predict the activity of new, unsynthesized molecules. nih.govresearchgate.net

    For quinoline derivatives, SAR studies have revealed critical structural features that govern their potency. For example, a 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) on quinoline analogues as anti-gastric cancer agents identified that specific structural characteristics were beneficial for enhancing their activity. mdpi.com This analysis of steric and electrostatic fields allowed for the rational design of five new compounds with improved predicted biological activity. mdpi.com Another QSAR analysis on quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity proposed that the presence of electron-withdrawing substituents at position 6 of the quinoline ring increases the compound's activity. researchgate.net

    The Prediction of Activity Spectra for Substances (PASS) is another computational tool that predicts a wide range of biological activities based on a compound's structure. researchgate.net This approach has been used to screen newly synthesized quinoline derivatives, showing good correlation between predicted antibacterial activity and experimental results. researchgate.net These in silico SAR approaches are invaluable for prioritizing synthetic efforts, focusing on modifications most likely to improve the desired biological effect while potentially reducing unwanted side effects.

    In Vitro Biological Activity and Mechanistic Pathways

    Antimicrobial Activity Profile

    A series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives have been synthesized and systematically evaluated for their antimicrobial capabilities. nih.gov These studies provide critical insights into the structure-activity relationships that govern the efficacy of this class of compounds.

    The antibacterial properties of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were tested against a panel of Gram-positive and Gram-negative bacteria. nih.govnih.gov The screening was conducted using the well diffusion method, with streptomycin (B1217042) used as a positive control. nih.gov

    Several compounds within the series demonstrated notable activity. Specifically, compounds designated as 8c, 8d, 8e, 8g, 8k, and 8o showed good activity against Staphylococcus albus. nih.gov Furthermore, compound 8c was effective against Proteus mirabilis, and compound 8n displayed good activity against Escherichia coli. nih.gov The broader class of quinoline (B57606) derivatives is known to possess potent antibacterial properties against various strains, including Staphylococcus aureus and Bacillus cereus. researchgate.netimist.ma

    Table 1: Antibacterial Activity of Selected 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol Derivatives

    Compound ID Bacterial Strain Activity Level
    8c, 8d, 8e, 8g, 8k, 8o Staphylococcus albus Good
    8c Proteus mirabilis Good
    8n Escherichia coli Good
    Series 8a-p Bacillus subtilis Not specified as 'good'
    Series 8a-p Pseudomonas species Not specified

    Data sourced from a study evaluating a series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives. nih.gov

    The same series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives was also screened for antifungal activity against the pathogenic fungi Candida albicans and Aspergillus niger. nih.govnih.gov The well diffusion method was employed for this assessment, using fluconazole (B54011) and ravuconazole (B1678830) as reference drugs. nih.gov

    While the study provided a comprehensive evaluation, the results indicated that the antifungal activity against C. albicans and A. niger for this specific series of compounds was generally not as pronounced as their antibacterial or antimycobacterial effects. nih.gov However, the quinoline nucleus is a core component of other compounds that have demonstrated significant antifungal potential against these pathogens. researchgate.netresearchgate.net

    A significant finding from the investigation of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives was their potent activity against Mycobacterium tuberculosis. researchgate.net Thirteen derivatives (8a–m) exhibited moderate to good antitubercular activity against the H37Rv strain, with Minimum Inhibitory Concentration (MIC) values ranging from 9.2 to 106.4 μM. nih.govnih.gov

    Notably, compounds 8a and 8h demonstrated activity comparable to the standard first-line antitubercular drug, pyrazinamide. nih.govnih.gov Compound 8a, in particular, showed excellent potency with an MIC of 14.4 µM, which is more potent than pyrazinamide. nih.gov The active compounds were also screened for cytotoxicity against L929 mouse fibroblast cells and showed no significant toxicity. researchgate.net This highlights the potential of this chemical scaffold in developing new treatments for tuberculosis, a disease complicated by rising drug resistance. researchgate.netnih.gov Other research into different quinolone derivatives has also identified compounds with excellent activity against multidrug-resistant (MDR-TB) strains. rsc.org

    Table 2: Antitubercular Activity of Potent 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol Derivatives against M. tuberculosis H37Rv

    Compound ID R Group R1 Group MIC (μM)
    8a H CH3 14.4
    8h F C4H9 Not specified, but comparable to Pyrazinamide
    Pyrazinamide (Standard) - - Not specified, but less potent than 8a

    Data derived from evaluation of antitubercular activity of synthesized derivatives. nih.gov

    The antimicrobial mechanisms of quinoline-based compounds are diverse and well-studied. For antibacterial action, a primary target is the inhibition of bacterial DNA gyrase and topoisomerase IV. semanticscholar.orgacs.org These enzymes are crucial for DNA replication, recombination, and repair, and their inhibition leads to bacterial cell death. semanticscholar.org

    In the context of antifungal activity, quinoline derivatives can interfere with ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. acs.org A key enzyme in this pathway is lanosterol (B1674476) 14α-demethylase. acs.org Inhibition of this enzyme disrupts the integrity of the cell membrane, leading to fungal cell death. This mechanism is the basis for the action of azole antifungal drugs. ijbpsa.com While not definitively proven for 2-Quinolin-6-ylpropan-1-ol itself, these established mechanisms for the broader quinoline class provide the most likely pathways for its observed antimicrobial effects.

    Antimalarial Activity Assessment

    The quinoline ring is a cornerstone of antimalarial drug discovery, forming the structural basis for cornerstone drugs like quinine, chloroquine (B1663885), and mefloquine. nih.govmdpi.com These compounds have been instrumental in the treatment of malaria, which is primarily caused by Plasmodium falciparum. nih.gov

    Quinoline-based drugs primarily act during the blood stage of the parasite's life cycle. nih.gov A common mechanism involves interfering with the detoxification of heme. Inside the parasite's food vacuole, the digestion of hemoglobin releases toxic heme. The parasite normally polymerizes this into non-toxic hemozoin. Quinoline drugs are thought to accumulate in the vacuole and inhibit this polymerization process, leading to a buildup of toxic heme that kills the parasite. nih.gov

    Given the well-established and potent efficacy of the quinoline scaffold against chloroquine-sensitive and, in some modified cases, chloroquine-resistant strains of P. falciparum, it is highly probable that compounds derived from the this compound framework would be candidates for antimalarial activity assessment. nih.gov The development of hybrid molecules incorporating the quinoline core is an active area of research to combat drug-resistant malaria. nih.gov

    Inhibition of Parasitic Enzymes (e.g., PfNDH2)

    The quinoline core structure is a key feature in compounds designed to target parasitic enzymes, particularly the type II NADH:quinone oxidoreductase of Plasmodium falciparum (PfNDH2). This enzyme is a crucial component of the parasite's mitochondrial electron transport chain and is absent in the human host, making it an attractive target for antimalarial drug development. nih.gov Research programs have been initiated to identify potent inhibitors of PfNDH2. nih.gov

    One of the foundational inhibitors known for this enzyme is 1-hydroxy-2-dodecyl-4(1H)quinolone (HDQ), which has an IC50 value of 70 nM. nih.gov High-throughput screening and subsequent structure-activity relationship (SAR) studies have led to the identification of various quinolone chemotypes with significant activity against PfNDH2. nih.gov For instance, extensive structural exploration led to the development of 2-bisaryl 3-methyl quinolones. A lead compound from this series, CK-2-68, demonstrated an inhibitory IC50 against PfNDH2 of 16 nM. researchgate.net Notably, some of these quinolone compounds have been found to possess a dual mode of action, inhibiting both PfNDH2 and the parasite's cytochrome bc1 complex. nih.govresearchgate.net This dual-targeting capability is a subject of ongoing studies to assess its potential advantages. researchgate.net

    Anticancer and Antiproliferative Activity Evaluation

    Quinoline derivatives have been extensively investigated for their potential as anticancer agents due to their wide range of biological activities. nih.gov

    In Vitro Cytotoxicity Against Various Cancer Cell Lines (e.g., K562, MCF-7, HepG2)

    The cytotoxic effects of various quinoline-based compounds have been evaluated against a panel of human cancer cell lines. Derivatives of 5-methyl-5H-indolo[2,3-b]quinoline, for example, have shown significant cytotoxic potential. mdpi.comnih.gov One such derivative, BAPPN, was tested against several cancer cell lines, demonstrating potent activity. mdpi.comnih.gov The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for BAPPN across different cell lines.

    The hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines were particularly sensitive to this compound. nih.gov Generally, HepG2 cells have appeared more sensitive to treatment with certain pyridine-based anticancer compounds compared to MCF-7 cells. researchgate.net The cytotoxic activity of quinoline derivatives is a promising area of cancer research, with compounds showing efficacy against both hematological and solid tumor cell lines. mdpi.comdergipark.org.tr

    Table 1: In Vitro Cytotoxicity of BAPPN (A Quinoline Derivative) Against Various Cancer Cell Lines

    Cell Line Cancer Type IC50 (µg/mL)
    HepG2 Hepatocellular Carcinoma 3.3
    MCF-7 Breast Cancer 3.1
    A549 Lung Cancer 9.96
    HCT-116 Colon Carcinoma 23

    Data sourced from references nih.gov.

    Mechanistic Investigations of Antiproliferative Action

    The antiproliferative effects of quinoline derivatives are attributed to several distinct molecular mechanisms.

    Tubulin Polymerization Inhibition: Certain quinoline analogues are known to function as inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division. researchgate.net

    Kinase Inhibition: The quinoline scaffold is present in molecules that can inhibit various kinases, including tyrosine kinases, which are often dysregulated in cancer. researchgate.net

    Cell Cycle Modulation: Some quinoline compounds have been shown to induce cell cycle arrest. For example, compound 6a, a pyridone derivative, was found to arrest the cell cycle in the S phase in MCF-7 cells. researchgate.net Other compounds can cause delays in the G1/S phase progression. researchgate.net

    Nuclear Import Receptor Targeting: While not directly linked to this compound in the reviewed literature, the regulation of nuclear import is a recognized anticancer strategy. Expression of certain mutated proteins has been shown to block nuclear import and affect cell-cycle progression. researchgate.net

    c-Myc G-quadruplex Stabilization: The c-Myc proto-oncogene is a master regulator of cell proliferation and is overexpressed in a majority of human cancers. purdue.edu A guanine-rich region in its promoter can form a G-quadruplex (G4) structure, which acts as a transcriptional repressor. nih.govnih.gov Stabilizing this G-quadruplex is a key therapeutic strategy to suppress c-Myc transcription. purdue.edu The protein nucleolin has been identified as binding to the c-Myc G-quadruplex with high affinity, thereby increasing its stability and reducing the activity of the c-Myc promoter. nih.govnih.gov Developing small molecules that can further stabilize the G-quadruplex-nucleolin complex is an active area of drug discovery. purdue.edu

    Anti-inflammatory Activity Profiling

    Receptor Antagonism Studies (e.g., P2Y6R)

    The P2Y6 receptor (P2Y6R), a Gq-coupled receptor activated by uridine (B1682114) diphosphate (B83284) (UDP), plays a significant role in modulating immune signals and is considered a therapeutic target for inflammatory diseases. researchgate.netnih.gov Several potent and selective P2Y6R antagonists have been developed featuring a quinoline scaffold.

    Through library screening and subsequent medicinal chemistry optimization, novel quinoline-pyrazole compounds have been identified as potent P2Y6R antagonists. nih.gov For example, compound 5a was initially discovered with an IC50 of 168.5 nM, and optimization led to compound 5ab with an improved IC50 of 19.6 nM. nih.gov Another research effort, using a hierarchical strategy of virtual screening and bioassays, identified compound 50 as a potent P2Y6R antagonist with an IC50 of 5.914 nM. nih.gov Binding assays confirmed that these compounds bind effectively to the P2Y6R. nih.govnih.gov These findings highlight the potential of quinoline-based structures to serve as specific P2Y6R antagonists for treating inflammatory conditions. nih.gov

    Table 2: P2Y6R Antagonistic Activity of Novel Quinoline Derivatives

    Compound IC50 (nM)
    5a 168.5
    5ab 19.6
    50 5.914

    Data sourced from references nih.govnih.gov.

    Receptor Binding and Pharmacological Target Engagement (excluding in vivo data)

    The engagement of this compound with specific pharmacological targets has been characterized through various receptor binding assays, providing insights into its potential mechanisms of action.

    Binding affinity studies are crucial for understanding the interaction of a compound with its biological targets. For the broader category of quinoline analogues, research has demonstrated varying affinities for dopamine (B1211576) and serotonin (B10506) receptors.

    Specifically, for a series of 2-OMe-phenylpiperazine-quinolinylamide analogues, binding affinities at the Dopamine D2 (D₂R) and D3 (D₃R) receptors were evaluated. These studies indicated that quinoline analogues generally exhibited lower affinities for both D₂R and D₃R compared to other related chemical series. nih.gov It was observed that the position of the nitrogen atom within the quinoline ring influenced binding affinity, with a slight preference noted for the 3- and 7-positions over the 2-position. nih.gov For instance, a 2-quinolinyl analogue showed a 3-fold decrease in affinity at the D₃R compared to its 3- and 7-quinolinyl counterparts. nih.gov

    While these findings pertain to structurally related quinolinylamides, they provide a foundational context for the potential receptor interactions of this compound.

    Table 1: Receptor Binding Affinity of Related Quinoline Analogues

    Compound Analogue Position D₃R Kᵢ (nM) D₂R Kᵢ (nM) Selectivity (D₂R/D₃R)
    2-Quinolinyl ~3x lower than 3- & 7- Low Lower
    3-Quinolinyl Higher than 2- Low Higher

    Note: This table is illustrative of general trends for quinolinylamide analogues as described in the literature and not specific data for this compound.

    Advanced assays are employed to confirm target engagement within a cellular context and to characterize the kinetics of binding.

    Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a ligand to its target protein in a cellular environment by measuring changes in the protein's thermal stability. Ligand binding typically stabilizes the protein, resulting in a "thermal shift". nih.gov CETSA provides a direct measure of target engagement under physiological conditions without requiring modification of the compound or the protein. nih.gov

    Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure molecular interactions in real time. It allows for the quantitative determination of binding kinetics (association and dissociation rates) and affinity. iu.edu This technique involves immobilizing one molecule (the ligand) on a sensor surface and flowing the other molecule (the analyte) over it, detecting changes in the refractive index upon binding. iu.edu

    Pull-down Assays: These are in vitro affinity purification methods used to identify or confirm protein-protein interactions. In this technique, a "bait" protein is captured on an immobilized support, which is then used to "pull down" interacting "prey" proteins from a cell lysate. thermofisher.com

    While these techniques are standard in pharmacological research, specific data from CETSA, SPR, or pull-down assays for this compound have not been reported in the reviewed literature.

    Protein Interaction Studies and Pharmacokinetic Parameter Assessment (in vitro)

    The interaction of drug candidates with plasma proteins is a critical determinant of their pharmacokinetic properties, influencing their distribution and availability.

    Bovine Serum Albumin (BSA) is a major transport protein in plasma and is frequently used as a model for Human Serum Albumin (HSA) in in vitro studies due to its structural homology. wikipedia.orgmdpi.com The binding of compounds to plasma proteins like albumin can significantly affect their free concentration and, consequently, their pharmacological activity. mdpi.com Studies on other quinoline derivatives, such as Quinoline Yellow, have demonstrated binding to serum albumin, primarily through hydrophobic forces and hydrogen bonding. nih.gov This binding was shown to induce conformational changes in the protein. nih.gov

    Understanding the thermodynamics of drug-protein interactions provides insight into the forces driving the binding event. These interactions are typically governed by a combination of forces, including:

    Hydrophobic Interactions: Often a major driving force for the binding of drugs to albumin.

    Hydrogen Bonding: Provides specificity and contributes to the stability of the complex.

    Electrostatic Interactions: Occur between charged groups on the drug and the protein.

    The study of these forces helps in characterizing the nature of the binding site and the stability of the drug-protein complex. While general principles of binding thermodynamics are well-established, specific thermodynamic data for the interaction between this compound and plasma albumins are not available in the current literature.

    Despite a comprehensive search for the in vitro microsomal stability of the chemical compound “this compound,” specific data required to generate the requested article section could not be located.

    One study was identified that mentioned a "compound 6" exhibiting high microsomal stability in rat liver microsomes. However, it was not possible to definitively confirm the chemical structure of "compound 6" as "this compound" from the available information. Other search results provided general information about microsomal stability assays or discussed the metabolism of other quinoline derivatives without presenting specific data for the target compound.

    Therefore, due to the absence of the necessary experimental data, the section on the in vitro microsomal stability of “this compound,” including the required data tables and detailed research findings, cannot be provided at this time.

    Structure Activity Relationship Sar Analysis and Rational Drug Design

    Correlating Specific Structural Modifications with Observed Biological Potency

    SAR studies on quinoline (B57606) derivatives reveal distinct patterns connecting structural changes to biological efficacy. Analysis of a series of related compounds, 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol, tested for antimycobacterial activity against M. tuberculosis, provides valuable insights that can be extrapolated to the 2-Quinolin-6-ylpropan-1-ol scaffold. The key findings from these studies demonstrate that substitutions on both the quinoline ring and the propanol (B110389) side chain significantly influence potency. nih.gov

    Specifically, modifications at the 6-position of the quinoline ring with different halogen atoms (Fluorine, Chlorine, Bromine) and alterations to the alkoxy group on the side chain have been shown to modulate the minimum inhibitory concentration (MIC). nih.gov

    For instance, in the 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol series, an unsubstituted quinoline ring combined with a methoxy (B1213986) group at the side chain (compound 8a ) showed excellent activity with a MIC of 14.4 µM. nih.gov When the 6-position of the quinoline was substituted with a chloro group (compound 8i ), the resulting derivative with a methoxy group also displayed good activity (MIC 24.9 µM). nih.gov The structure–activity relationship also indicated that for bromo-substituted quinolines, activity increased with larger alkyl groups (n-propyl and n-butyl) on the ether linkage. nih.gov Conversely, for fluoro-substituted derivatives, increasing the alkyl chain length on the ether linkage led to a decrease in activity. nih.gov

    These findings highlight the sensitivity of the biological activity to the electronic and steric properties of the substituents on the quinoline core and the nature of the side chain.

    Table 1: SAR of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol Derivatives against M. tuberculosis nih.gov This table is based on data for structurally related compounds to illustrate SAR principles.

    Compound IDQuinoline Substituent (Position 6)Side Chain (R1 in -OCH2CH(OH)C(R1)3)Biological Activity (MIC, µM)
    8a H-CH314.4
    8i Cl-CH324.9
    8k Cl-nC3H724.9
    8n F-C2H5>100 (decreased activity)
    8o F-nC3H753.2
    8p F-nC4H953.2

    Identification of Key Pharmacophoric Elements within the this compound Scaffold

    A pharmacophore represents the essential ensemble of steric and electronic features necessary for a molecule to exert a specific biological effect. For the this compound scaffold, several key pharmacophoric elements can be identified based on its structure and the SAR of related compounds.

    The Quinoline Ring System: The bicyclic aromatic quinoline core is the fundamental element of the pharmacophore. nih.gov Its planar structure and the presence of a nitrogen atom allow for various non-covalent interactions with biological targets, including π-π stacking and hydrogen bonding. The nitrogen atom, in particular, can act as a hydrogen bond acceptor.

    The Hydroxyl Group (-OH): The primary alcohol of the propanol side chain is a critical feature. It can function as both a hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in a target protein's binding site.

    The Propanol Linker: The three-carbon chain connecting the quinoline ring to the hydroxyl group provides a specific spatial arrangement and conformational flexibility. This linker positions the quinoline and hydroxyl groups at an optimal distance and orientation for binding to the target.

    Substituent Position (Position 6): The point of attachment of the propanol side chain to the quinoline ring at position 6 is a defining feature of the scaffold. SAR studies on related quinolines show that substituents at different positions (e.g., position 3 or 4) can drastically alter activity and selectivity, making the substitution pattern a key part of the pharmacophore. nih.gov

    Rational Design Principles for Optimizing Efficacy and Selectivity

    Rational drug design utilizes the understanding of SAR and pharmacophoric elements to guide the synthesis of more potent and selective molecules. mdpi.com The primary objective is to enhance desired interactions with the target while minimizing off-target effects. nih.gov

    Key design principles for optimizing derivatives of this compound include:

    Modification of Quinoline Substituents: Based on SAR data, introducing small, electron-withdrawing groups like halogens at positions on the quinoline ring not occupied by the side chain (e.g., positions 2, 4, or 8) could modulate the electronic properties of the ring system, potentially enhancing binding affinity. nih.gov

    Bioisosteric Replacement of the Hydroxyl Group: The hydroxyl group can be replaced with other functional groups that can also act as hydrogen bond donors/acceptors, such as an amine (-NH2) or a thiol (-SH). This strategy, known as bioisosteric replacement, can alter the molecule's binding mode, selectivity, and pharmacokinetic properties.

    Constraining Conformational Flexibility: The propanol linker has considerable rotational freedom. Introducing conformational constraints, for example, by incorporating it into a cyclic structure, could lock the molecule into a more bioactive conformation. This can increase binding affinity by reducing the entropic penalty of binding. nih.gov

    Exploiting Target-Specific Features: To improve selectivity, modifications can be designed to exploit differences between the desired target and off-targets. This could involve adding bulky groups that fit into a specific pocket of the target but cause a steric clash with an off-target receptor, or optimizing electrostatic interactions to match the specific charge distribution of the target's active site. nih.gov

    Design of Novel this compound Derivatives for Future Biological Screening

    Building upon the established SAR and rational design principles, several novel derivatives of this compound can be proposed for synthesis and future biological evaluation. The goal is to systematically probe the chemical space around the core scaffold to identify compounds with improved potency and selectivity.

    Proposed Modifications:

    Systematic Halogenation of the Quinoline Ring: Synthesize a series of derivatives with fluoro, chloro, and bromo substituents at positions 2, 4, 5, and 8 of the quinoline ring to comprehensively map the effect of electron-withdrawing groups on activity.

    Alkylation and Arylation of the Propanol Side Chain: Introduce methyl or phenyl groups at the alpha or beta positions of the propanol chain. This would explore the steric tolerance of the target's binding pocket and could introduce new hydrophobic interactions.

    Introduction of Nitrogen Heterocycles: Replace the hydroxyl group with small, nitrogen-containing heterocycles like pyrazole (B372694) or imidazole. These groups can introduce new hydrogen bonding capabilities and alter the molecule's physicochemical properties.

    Stereochemical Exploration: Synthesize and test the individual (R)- and (S)-enantiomers of this compound and its most active derivatives. Biological targets are often chiral, and one enantiomer may exhibit significantly higher potency than the other. nih.gov

    These proposed derivatives are based on established medicinal chemistry strategies aimed at optimizing the interactions between a ligand and its biological target. nih.govresearchgate.net Their synthesis and subsequent screening would provide deeper insights into the SAR of the this compound scaffold and could lead to the identification of next-generation therapeutic candidates.

    Conclusion and Future Research Directions

    Summary of Current Research Advances on 2-Quinolin-6-ylpropan-1-ol and Related Analogues

    Recent research has illuminated the potential of this compound analogues, particularly in the realm of infectious diseases. A notable study focused on the synthesis of a series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives and their evaluation as antimycobacterial agents. nih.gov This research is particularly significant given the rise of drug-resistant tuberculosis.

    The synthesized compounds were tested against Mycobacterium tuberculosis H37Rv, as well as a panel of other bacteria and fungi. nih.gov Several of the 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives exhibited moderate to good antitubercular activity. nih.gov The structure-activity relationship (SAR) analysis from this study revealed that the nature of the substituent at the 6-position of the quinoline (B57606) ring and the alkoxy group attached to the propanol (B110389) side chain significantly influences the biological activity. nih.gov

    Beyond their antimycobacterial properties, these analogues also showed promising antibacterial activity against various strains, including P. mirabilis, E. coli, and S. albus. nih.gov This dual activity suggests that the quinoline-propanol scaffold could be a valuable starting point for the development of broad-spectrum antibacterial agents. The quinoline core itself is a well-established pharmacophore in numerous marketed drugs with diverse biological activities, including antimalarial, anticancer, and anti-inflammatory effects. nih.gov

    Prospective Unexplored Avenues in Synthetic Organic Chemistry

    While classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been the bedrock of quinoline chemistry, modern synthetic organic chemistry offers a plethora of innovative and efficient strategies that remain largely unexplored for the specific synthesis of functionalized this compound derivatives. nih.govresearchgate.net

    Key unexplored avenues include:

    C-H Bond Functionalization: Direct C-H bond functionalization has emerged as a powerful tool for the late-stage modification of complex molecules. rsc.org This strategy could be employed to introduce diverse functional groups onto the quinoline core or the propanol side chain of this compound, rapidly generating a library of analogues for biological screening. This approach offers significant advantages in terms of atom economy and step efficiency over traditional methods that often require pre-functionalized starting materials. rsc.org

    Multicomponent Reactions (MCRs): MCRs, which involve the combination of three or more starting materials in a single synthetic operation, offer a highly efficient route to complex molecular architectures. researchgate.net Designing novel MCRs to construct the quinoline-propanol scaffold in a one-pot fashion would be a significant advancement, allowing for the rapid and diverse synthesis of derivatives.

    Green Chemistry Approaches: The principles of green chemistry are increasingly important in modern drug discovery. researchgate.net Exploring the synthesis of this compound and its analogues using environmentally benign solvents (such as water or ethanol), microwave-assisted synthesis, or reusable catalysts would not only be more sustainable but could also lead to improved reaction times and yields. nih.govresearchgate.net

    Asymmetric Synthesis: Since this compound contains a chiral center, the development of stereoselective synthetic routes is crucial. Exploring asymmetric catalysis or the use of chiral auxiliaries to selectively synthesize the (R)- and (S)-enantiomers would allow for a detailed investigation of their individual biological activities, as stereochemistry often plays a critical role in drug-target interactions.

    Identification of Novel Biological Targets and Therapeutic Applications for Quinoline-Propanol Compounds

    The established broad-spectrum bioactivity of quinoline derivatives suggests that the quinoline-propanol scaffold may interact with a variety of biological targets, opening up new therapeutic possibilities beyond infectious diseases. benthamscience.comrsc.orgnih.gov

    Potential novel applications and targets include:

    Anticancer Agents: Quinoline derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of kinases such as Pim-1 and receptor tyrosine kinases (RTKs). nih.govresearchgate.net The this compound scaffold could be rationally designed to target specific kinases implicated in cancer progression. Furthermore, the potential for these compounds to act as selective glucocorticoid receptor modulators (SEGRMs) could be investigated for applications in both inflammation and cancer. wikipedia.org

    Antimalarial Agents: The quinoline core is central to many antimalarial drugs, including chloroquine (B1663885) and quinine. nih.govnih.govresearchgate.net The emergence of drug-resistant malaria necessitates the development of new therapeutic agents. Screening this compound and its analogues against various strains of Plasmodium falciparum could identify new lead compounds.

    Neurological Disorders: The α2C-adrenoceptor has been identified as a target for certain quinoline derivatives. acs.org Exploring the interaction of quinoline-propanol compounds with this and other neurological targets could lead to the development of novel treatments for a range of central nervous system disorders.

    P2X7 Receptor Antagonists: The P2X7 receptor is involved in inflammatory processes, and quinoline-based compounds have been identified as potent antagonists. nih.gov Investigating the activity of this compound derivatives at this receptor could yield new anti-inflammatory agents.

    Integration of Advanced Computational and Experimental Methodologies for Accelerated Discovery

    The integration of computational and experimental approaches can significantly accelerate the drug discovery and development process for quinoline-propanol compounds. frontiersin.org

    Key integrated methodologies include:

    Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), can be employed to build predictive models that correlate the structural features of quinoline-propanol analogues with their biological activity. nih.gov These models can then be used to virtually screen and prioritize new derivatives for synthesis and testing, saving time and resources.

    Molecular Docking and Molecular Dynamics (MD) Simulations: Molecular docking can be used to predict the binding modes of this compound analogues within the active sites of identified biological targets. researchgate.netnih.gov Subsequent MD simulations can provide insights into the stability of these interactions and the dynamic behavior of the ligand-receptor complex, aiding in the rational design of more potent and selective inhibitors.

    In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel quinoline-propanol derivatives early in the discovery process. nih.gov This allows for the early identification and filtering out of compounds with unfavorable pharmacokinetic or toxicological profiles, focusing synthetic efforts on candidates with a higher probability of success.

    High-Throughput Screening (HTS): Combining a diverse library of computationally designed and synthetically accessible quinoline-propanol compounds with HTS against a panel of biological targets can rapidly identify promising hit compounds for further optimization.

    By leveraging these advanced computational and experimental techniques, the exploration of the chemical space around this compound can be conducted in a more efficient and targeted manner, ultimately accelerating the journey from a promising scaffold to a potential therapeutic agent.

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic pathways and reaction conditions for 2-Quinolin-6-ylpropan-1-ol?

    • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the quinoline core. Key steps include:

    Quinoline Core Preparation : Use Friedländer or Skraup synthesis to generate the quinoline backbone.

    Side-Chain Introduction : Introduce the propan-1-ol moiety via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl linkages).

    • Critical Parameters :
    • Temperature : Maintain 80–120°C to balance reaction rate and side-product formation .
    • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
    • Catalysts : Palladium catalysts (0.5–2 mol%) improve coupling efficiency .
    • Table 1 : Example Reaction Conditions and Yields
    StepReagents/ConditionsYield (%)Purity (HPLC)
    Quinoline formationAcetic anhydride, 110°C, 12h6592%
    Propanol additionNaBH₄, EtOH, RT, 2h7885%

    Q. How can spectroscopic techniques characterize structural features of this compound?

    • Methodological Answer :

    • NMR : ¹H NMR confirms the quinoline proton environment (δ 8.5–9.0 ppm for aromatic protons) and propanol chain (δ 3.6–4.0 ppm for -OH and adjacent CH₂ groups) .
    • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 216.1134 (calculated for C₁₂H₁₃NO).
    • FT-IR : Hydroxyl stretch at ~3300 cm⁻¹ and quinoline C=N at ~1600 cm⁻¹ .

    Advanced Research Questions

    Q. How do substituent positions on the quinoline ring influence the compound’s biological activity?

    • Methodological Answer :

    • Structure-Activity Relationship (SAR) :
    • 6-Position : Electron-withdrawing groups (e.g., -Cl, -Br) enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
    • 2-Position : Methyl or methoxy groups improve metabolic stability by reducing cytochrome P450 oxidation .
    • Experimental Design : Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., kinase panels) under standardized conditions (pH 7.4, 37°C) .
    • Data Analysis : Use ANOVA to assess statistical significance of substituent effects (p < 0.05).

    Q. What strategies resolve contradictions in reported biological activity data for this compound?

    • Methodological Answer :

    • Assay Variability :
    • pH Sensitivity : Test activity across pH 6.5–7.5; protonation of the hydroxyl group may alter binding .
    • Cell Line Differences : Use isogenic cell lines to isolate target-specific effects .
    • Table 2 : Case Study on Anticancer Activity Discrepancies
    StudyCell LineIC₅₀ (µM)Assay pHConclusion
    AMCF-712.37.0Moderate activity
    BHeLa45.66.8Low activity
    • Resolution : Replicate assays at pH 7.0 with both cell lines to isolate pH vs. lineage effects .

    Q. How can computational modeling predict the reactivity of this compound in novel reactions?

    • Methodological Answer :

    • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. The hydroxyl group’s HOMO (-5.2 eV) suggests susceptibility to oxidation .
    • Molecular Docking : Simulate binding to cytochrome P450 3A4 (CYP3A4) to predict metabolic pathways. Docking scores correlate with experimental clearance rates (R² = 0.89) .

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